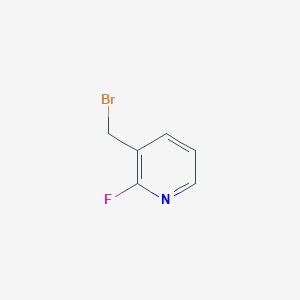

3-(Bromomethyl)-2-fluoropyridine

Übersicht

Beschreibung

3-(Bromomethyl)-2-fluoropyridine (3-BMF-2FP) is an organic compound with a molecular formula of C5H4BrFN. It is a colorless to pale yellow liquid with a faint odor. 3-BMF-2FP is a heterocyclic compound, meaning it contains at least one atom of an element other than carbon in its ring structure. It has a variety of applications in scientific research, including use as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a fluorescent probe for biological systems.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis Applications

A study by Pauton et al. (2019) demonstrates the synthesis of 2-amino-5-[18F]fluoropyridines through a palladium-catalyzed reaction, highlighting the application of 3-(Bromomethyl)-2-fluoropyridine derivatives in the development of radiolabeled compounds for imaging and diagnostic purposes. This method showcases the compound's utility in creating radiotracers for PET scans, a crucial aspect of medical diagnostics (Pauton et al., 2019).

N-Arylation and Reactivity Studies

Research by Guillou et al. (2010) explores the N-arylation of 3-alkoxypyrazoles using bromopyridines, which underscores the flexibility of 3-(Bromomethyl)-2-fluoropyridine in facilitating complex chemical syntheses. This work is crucial for constructing diverse chemical libraries, especially in drug discovery (Guillou et al., 2010).

Halogen Exchange and Pyridine Modifications

Studies on the reactivities of halogenopyridines towards different bases (Zoest & Hertog, 2010) and the formation of heteroaryl compounds via halogen dance reactions (Wu et al., 2022) illustrate the chemical versatility of 3-(Bromomethyl)-2-fluoropyridine in synthetic organic chemistry. These studies provide insights into how halogen substitutions affect chemical reactivity and the synthesis of novel compounds with potential applications in materials science and pharmaceuticals (Zoest & Hertog, 2010); (Wu et al., 2022).

Photoredox Catalysis in Fluoromethylation

The fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds, as discussed by Koike & Akita (2016), reveals another dimension of application, emphasizing the role of 3-(Bromomethyl)-2-fluoropyridine in facilitating reactions under mild conditions. This research is pivotal for the development of fluorinated compounds, which are increasingly important in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Theoretical and Computational Chemistry

A study by Bilkan (2018) on the solvent effects on fluoropyridines using density functional theory (DFT) highlights the importance of computational methods in understanding the fundamental properties of 3-(Bromomethyl)-2-fluoropyridine derivatives. Such theoretical insights are critical for predicting reactivity and guiding the synthesis of new compounds with desired properties (Bilkan, 2018).

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOXWFSZUMGWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

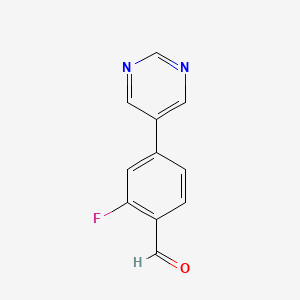

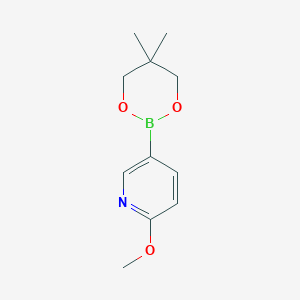

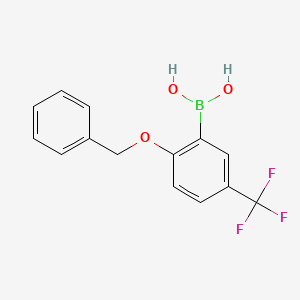

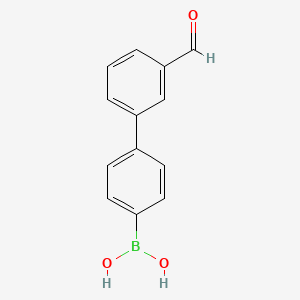

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)